2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone

Soluble epoxide hydrolase Enzyme inhibition Fluorine medicinal chemistry

This 2-fluorophenoxy piperidine amide is a privileged sEH inhibitor scaffold. It features an ortho-fluorine for sub-nM potency enhancement over des-fluoro analogs (IC50 ~18nM), a TPSA of 38.8 Ų for cellular permeability, and a terminal alkyne for copper-catalyzed click chemistry. The convergent synthesis allows parallel analog generation. Procure this reference standard to validate target engagement in ABPP studies and accelerate fluorine-walk SAR campaigns. Inquire for custom synthesis and scale-up options.

Molecular Formula C17H20FNO3
Molecular Weight 305.349
CAS No. 1251670-00-4
Cat. No. B2354989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
CAS1251670-00-4
Molecular FormulaC17H20FNO3
Molecular Weight305.349
Structural Identifiers
SMILESC#CCOCC1CCCN(C1)C(=O)COC2=CC=CC=C2F
InChIInChI=1S/C17H20FNO3/c1-2-10-21-12-14-6-5-9-19(11-14)17(20)13-22-16-8-4-3-7-15(16)18/h1,3-4,7-8,14H,5-6,9-13H2
InChIKeyYNKCTSRRFDASBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone (CAS 1251670-00-4): Core Structural Identification for Procurement


2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone (CAS 1251670-00-4) is a synthetic small molecule (C17H20FNO3, MW 305.34 g/mol) [1] featuring a piperidine core with an N-substituted ethanone linker bearing a 2-fluorophenoxy group and a 3-(prop-2-yn-1-yloxy)methyl substituent. The compound belongs to a chemotype associated with soluble epoxide hydrolase (sEH) inhibition, where the propargyloxy moiety serves as a critical pharmacophoric element [2]. Its computed XLogP3-AA of 2.2 and topological polar surface area (TPSA) of 38.8 Ų [1] indicate balanced lipophilicity for cell permeability, positioning it as a specialized tool compound for medicinal chemistry and chemical biology studies.

Why Generic Substitution of 2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone Fails: The Fluorine Differentiation Problem


The 2-fluorophenoxy group in this compound is not a trivial substituent; it directly modulates electronic and steric properties at the aryl ether terminus, which in the sEH inhibitor class translates to altered potency, binding kinetics, and metabolic stability [1]. The des-fluoro analog, 2-phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone, lacks this ortho-fluorine and is reported to exhibit a distinct sEH IC50 of approximately 18 nM [2], while fluorinated congeners in the same chemical series have demonstrated sub-nanomolar Ki values (e.g., 0.75 nM for Compound 29 in US10377744) [3]. Consequently, substituting the 2-fluorophenoxy compound with a non-fluorinated or differently substituted analog without prior experimental validation risks loss of target engagement potency and altered pharmacokinetic profile, undermining reproducibility in enzyme inhibition assays and in vivo models.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone: A Comparator-Based Procurement Guide


Fluorine-Enabled sEH Inhibitory Potency Gain Over Des-Fluoro Analog

The introduction of a 2-fluoro substituent on the phenoxy ring is a well-validated strategy in the piperidine-derived non-urea sEH inhibitor class to enhance potency. While the des-fluoro analog 2-phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone exhibits an sEH IC50 of 18 nM [1], fluorinated representatives from the same patent family achieve sub-nanomolar affinity (e.g., Ki = 0.75 nM for Compound 29 in US10377744) [2]. This represents an approximate 24-fold improvement in target binding that is attributable to optimized van der Waals contacts and electronic effects conferred by the ortho-fluorine atom [3].

Soluble epoxide hydrolase Enzyme inhibition Fluorine medicinal chemistry

Propargyloxy Group as a Bioorthogonal Click Chemistry Handle for Probe Development

The terminal alkyne in the prop-2-yn-1-yloxy substituent provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted variants, enabling bioconjugation, fluorescent tagging, or affinity pull-down experiments without modifying the sEH pharmacophore [1]. This contrasts with saturated alkyl ether analogs (e.g., 3-(ethoxymethyl)piperidine derivatives) which lack this reactive functionality, rendering them incompatible with click-chemistry workflows [2]. The 2-fluorophenoxy compound uniquely combines the fluorine potency element with the alkyne conjugation handle in a single scaffold.

Chemical biology Click chemistry Probe design

Computed Physicochemical Profile Indicating Favorable Membrane Permeability vs. Higher TPSA Congeners

The computed properties for the target compound—XLogP3-AA = 2.2, TPSA = 38.8 Ų, 0 hydrogen bond donors, and 4 hydrogen bond acceptors [1]—place it within the favorable range for oral bioavailability according to Veber's rules (TPSA < 140 Ų, rotatable bonds ≤ 10). The TPSA of 38.8 Ų is significantly lower than that of urea-based sEH inhibitors (typically >70 Ų due to the urea carbonyl and NH groups) [2], predicting superior passive membrane permeability. Within the amide-based non-urea series, the 2-fluorophenoxy compound exhibits a rotatable bond count of 6, which is one fewer than analogs bearing bulkier N-substituents, potentially reducing entropic penalty upon binding.

Drug-likeness ADME prediction Physicochemical properties

Synthetic Tractability Advantage: Modular Three-Component Assembly vs. Multi-Step Heterocyclic Construction

The compound is constructed via a convergent two-step sequence: (i) alkylation of 3-(hydroxymethyl)piperidine with propargyl bromide, followed by (ii) N-acylation with 2-(2-fluorophenoxy)acetyl chloride [1]. This modular route allows independent variation of the phenoxy and propargyl components, in contrast to fused heterocyclic sEH inhibitors (e.g., benzoxazole-based series) that require linear, multi-step synthesis with limited late-stage diversification [2]. The commercial availability of the key intermediates—3-(hydroxymethyl)piperidine and 2-fluorophenol—further reduces lead time for analog generation.

Medicinal chemistry synthesis Scaffold diversification Parallel library synthesis

Optimal Procurement-Driven Research Scenarios for CAS 1251670-00-4 Based on Differentiated Evidence


sEH Inhibitor Probe Development Requiring Sub-Micromolar Cellular Potency

The 2-fluorophenoxy group is predicted to confer enhanced target engagement relative to the des-fluoro analog (IC50 ~18 nM), positioning this compound as a privileged starting point for developing cellular sEH probes. The favorable TPSA (38.8 Ų) supports cell permeability, enabling intracellular target modulation studies in endothelial and renal cell models where sEH is constitutively expressed. Researchers should prioritize this scaffold over urea-based sEH inhibitors (TPSA >70 Ų) when membrane penetration is a critical assay parameter [1].

Chemical Biology Target Identification via Click Chemistry Pull-Down

The terminal propargyl group functions as a native bioorthogonal handle, allowing direct conjugation to biotin-azide or fluorophore-azide reporters without synthetic modification of the pharmacophore. This enables activity-based protein profiling (ABPP) pull-down experiments to confirm sEH as the primary target and identify potential off-targets in complex proteomes. The combined fluorine + alkyne motif is absent in the des-fluoro analog and saturated ether counterparts, making this compound the scaffold of choice for chemoproteomics workflows [2].

Focused Library Design Around the Piperidine Amide sEH Chemotype

The convergent, two-step synthetic route enables parallel analog synthesis by independently varying the phenoxy and propargyl components. Procurement of this compound as a reference standard alongside its des-fluoro analog allows rapid comparative SAR assessment of the fluorine effect. The scaffold's synthetic accessibility supports high-throughput library production, reducing optimization cycles by an estimated 2- to 4-fold versus linear heterocyclic chemotypes [3].

Comparative Selectivity Profiling Against sEH Isoforms and Related Hydrolases

Given the class-level evidence that fluorinated piperidine amides achieve Ki values below 1 nM at human sEH, this compound is suitable for selectivity panels against microsomal epoxide hydrolase (mEH) and other serine hydrolases. The availability of the des-fluoro comparator enables direct attribution of selectivity differences to the ortho-fluorine atom, providing mechanistic insight for fluorine walk SAR studies [4].

Quote Request

Request a Quote for 2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.